N-(3,5-dimethylphenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
The compound N-(3,5-dimethylphenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a structurally complex molecule featuring a 1,4-dihydropyridine core substituted with a methoxy group at position 5, a sulfanyl-methyl-linked pyrimidine moiety at position 2, and an acetamide side chain connected to a 3,5-dimethylphenyl group.
The 1,4-dihydropyridine scaffold is known for redox-active properties and conformational flexibility, which influence binding interactions with biological targets. The 4-oxo group enhances hydrogen-bonding capacity, while the sulfanyl-methyl-pyrimidine substituent may improve lipophilicity and membrane permeability . The 3,5-dimethylphenyl acetamide moiety could contribute to target specificity, as arylacetamide derivatives are common in enzyme inhibition .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-14-6-15(2)8-18(7-14)26-22(29)12-27-11-21(30-5)20(28)10-19(27)13-31-23-24-16(3)9-17(4)25-23/h6-11H,12-13H2,1-5H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJNOEIIEUWERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CC(=N3)C)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the 1,4-Dihydropyridine Family
A key structural analogue is 4-substituted-2,6-dimethyl-3,5-bis-N-(phenyl/substituted phenyl)-carbamoyl-1,4-dihydropyridines (compounds 6a-o in ). These derivatives share the DHP core but lack the sulfanyl-methyl-pyrimidine and methoxy groups. Instead, they feature carbamoyl substituents at positions 3 and 3. Studies show that carbamoyl groups enhance hydrogen-bonding interactions with receptors, but the absence of a sulfur-containing moiety reduces their lipophilicity compared to the target compound .
Pyrimidine- and Acetamide-Containing Analogues
describes N-(3,5-dimethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide, which shares the acetamide-pyrimidine motif but replaces the DHP core with a dihydropyrimidine ring. The 3,5-dimethoxyphenyl group (vs. 3,5-dimethylphenyl in the target) introduces steric and electronic differences, which may alter binding kinetics .
lists N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl), a fungicide. While oxadixyl lacks the DHP and pyrimidine components, its dimethylphenyl-acetamide structure highlights the agrochemical relevance of such substituents. The target compound’s additional pyrimidine and DHP groups may broaden its mechanism of action beyond fungicidal activity .
Hypothetical Research Findings and Implications
Based on structural parallels:
- Bioactivity : The sulfanyl-methyl-pyrimidine group may confer dual activity—antimicrobial (via pyrimidine interference with folate synthesis) and redox modulation (via the DHP core) .
- Stability: The 4-oxo and methoxy groups could enhance stability under physiological conditions compared to non-oxidized DHPs .
- Structure-Activity Relationship (SAR): 3,5-Dimethylphenyl vs. 3,5-Dimethoxyphenyl: Methyl groups may improve metabolic stability over methoxy groups, which are prone to demethylation . Sulfanyl vs.
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